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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenyl)phenol

CAS No.: 799285-84-0

Cat. No.: B3387277 Get Quote

Executive Summary & Chemical Identity
3-(2,6-Dimethylphenyl)phenol is a lipophilic, sterically hindered hydroxybiphenyl. Unlike

simple phenols, its solubility behavior is governed by the interplay between the polar hydroxyl

group (-OH) and the hydrophobic, orthogonally twisted 2,6-dimethylphenyl moiety.

This unique structure dictates a specific solubility profile: insoluble in water but highly soluble in

organic solvents capable of disrupting its crystal lattice or engaging in hydrogen bonding. This

guide provides a theoretical solubility map and a standardized protocol for empirical

determination, essential for process development in pharmaceutical and agrochemical

synthesis.
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Property Description

Chemical Name 3-(2,6-Dimethylphenyl)phenol

Systematic Name 2',6'-Dimethyl[1,1'-biphenyl]-3-ol

Molecular Formula C₁₄H₁₄O

Molecular Weight 198.26 g/mol

Structural Feature

Orthogonal Twist: The 2,6-methyl groups force

the two phenyl rings out of planarity, reducing

-

stacking efficiency compared to unsubstituted

biphenyls.

Acidity (pKa)

~9.5 - 10.0 (Predicted); slightly less acidic than

phenol due to the electron-donating alkyl groups

on the distal ring.

Physicochemical Basis of Solubility
Understanding the solubility of 3-(2,6-Dimethylphenyl)phenol requires analyzing two

competing structural forces:

Hydrophobic Effect (Dominant): The 2,6-dimethylphenyl group and the biphenyl core create

a significant non-polar surface area. This drives high solubility in aromatic and chlorinated

solvents.

Hydrogen Bonding (Secondary): The 3-hydroxyl group acts as both a donor and acceptor.

This ensures solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO,

DMF), provided the solvent can overcome the hydrophobic bulk.

Theoretical Solubility Map
The following diagram categorizes solvents based on their predicted interaction with 3-(2,6-
Dimethylphenyl)phenol.
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Figure 1: Predicted solubility classification based on structural polarity and lipophilicity (LogP

~4.0-4.5).

Solubility Profile by Solvent Class
A. Polar Protic Solvents (Alcohols)

Methanol / Ethanol:Soluble. The hydroxyl group facilitates solvation. However, solubility may

decrease significantly at low temperatures (

), making these excellent solvents for recrystallization (dissolve hot, precipitate cold).

Water:Insoluble. The hydrophobic biphenyl skeleton overwhelms the single hydrophilic

hydroxyl group.
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B. Polar Aprotic Solvents
DMSO / DMF:Very Soluble. These solvents are excellent H-bond acceptors and can solvate

the phenolic proton while accommodating the aromatic rings. Ideal for use as reaction media

(e.g., alkylation of the phenol).

THF / Ethyl Acetate:Very Soluble. Standard solvents for extraction and chromatography.

C. Non-Polar & Chlorinated Solvents
Dichloromethane (DCM) / Chloroform:Very Soluble. These are the preferred solvents for

dissolving the compound for NMR analysis or transfer.

Toluene:Soluble. The aromatic nature of the solvent interacts favorably with the biphenyl

core via

-

interactions.

Hexane / Heptane:Sparingly Soluble. While the methyl groups add some lipophilicity, the

polar phenol group resists dissolution in pure alkanes at room temperature. This makes

alkanes ideal anti-solvents to force precipitation.

Experimental Protocol: Solubility Determination
Since batch-to-batch variations (polymorphism, purity) can affect exact values, researchers

should determine the solubility empirically using the Shake-Flask Method coupled with HPLC.

Workflow Diagram
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Figure 2: Standardized Shake-Flask Protocol for solubility determination.

Step-by-Step Methodology
Preparation: Add excess 3-(2,6-Dimethylphenyl)phenol solid to a glass vial containing the

target solvent (e.g., 5 mL).

Equilibration: Cap the vial and agitate (shake or stir) at a controlled temperature (usually

) for 24–48 hours.
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Note: Ensure solid is still present after equilibration; if not, add more solid.

Phase Separation: Filter the supernatant using a syringe filter (0.45 µm PTFE or Nylon) or

centrifuge at 10,000 rpm for 5 minutes.

Critical: Pre-warm the filter if measuring high-temperature solubility to prevent premature

crystallization.

Quantification:

Gravimetric (Rough): Evaporate a known volume of filtrate and weigh the residue.

HPLC (Precise): Dilute the filtrate with acetonitrile/water and inject into an HPLC (C18

column, UV detection at 280 nm). Compare against a calibration curve.

Applications in Purification
The solubility differential between Toluene (good solvent) and Heptane (poor solvent) or

Ethanol (temperature-dependent) drives the purification strategy.

Recommended Recrystallization Systems
Solvent System Mechanism Protocol

Ethanol / Water Anti-solvent

Dissolve in hot Ethanol; slowly

add Water until turbid; cool to

.

Hexane / Ethyl Acetate Evaporative

Dissolve in minimal hot EtOAc;

add Hexane; allow slow

evaporation or cooling.

Toluene / Heptane Cooling

Dissolve in boiling Toluene;

add Heptane; cool slowly to

induce large crystal growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3387277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

